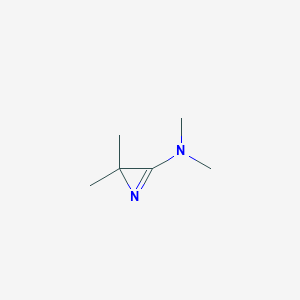
Spiropentane-1,1,2,2-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiropentane-1,1,2,2-d4: is a deuterated derivative of spiropentane, a hydrocarbon with the formula C5H4D4. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, replacing the hydrogen atoms at specific positions. The molecular weight of this compound is 72.1417 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiropentane-1,1,2,2-d4 involves multiple steps. One method starts with perdeutero-dibromo ethane, which undergoes a series of reactions to form the desired compound. The process includes alkylation of diethyl malonate with perdeutero-dibromo ethane to produce cyclopropyl malonate, followed by further reactions to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The synthesis typically involves laboratory-scale procedures with precise control over reaction conditions to ensure the incorporation of deuterium atoms.
Chemical Reactions Analysis
Types of Reactions
Spiropentane-1,1,2,2-d4 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, although detailed studies on its oxidation reactions are limited.
Reduction: Reduction reactions may involve the conversion of this compound to other deuterated hydrocarbons.
Substitution: Halogenation reactions, such as the substitution of hydrogen atoms with halogens, have been observed.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halogens for substitution reactions and various oxidizing or reducing agents for other transformations. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, halogenation can produce 1-(halogenomethyl)cyclopropylmethyl radicals, while oxidation and reduction reactions yield different deuterated hydrocarbons .
Scientific Research Applications
Spiropentane-1,1,2,2-d4 has several scientific research applications, including:
Chemistry: Used as a model compound in studies of spiro-connected cycloalkanes and their reactivity.
Biology: Investigated for its potential interactions with biological molecules, although specific applications are limited.
Medicine: Research into deuterated compounds often explores their potential for improved pharmacokinetics and reduced metabolic degradation.
Industry: Limited industrial applications, primarily used in research settings.
Mechanism of Action
The mechanism of action for Spiropentane-1,1,2,2-d4 involves its interactions at the molecular level. The presence of deuterium atoms can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Spiropentane (C5H8): The non-deuterated version of Spiropentane-1,1,2,2-d4, with similar structural properties but different isotopic composition.
Cyclopropanes: Compounds with three-membered carbon rings, sharing some structural similarities with spiropentane.
Uniqueness
This compound is unique due to the incorporation of deuterium atoms, which can alter its physical and chemical properties compared to non-deuterated spiropentane. This uniqueness makes it valuable in research applications where isotopic labeling is essential .
Properties
CAS No. |
14996-50-0 |
|---|---|
Molecular Formula |
C5H8 |
Molecular Weight |
72.14 g/mol |
IUPAC Name |
1,1,2,2-tetradeuteriospiro[2.2]pentane |
InChI |
InChI=1S/C5H8/c1-2-5(1)3-4-5/h1-4H2/i1D2,2D2 |
InChI Key |
OGNAOIGAPPSUMG-LNLMKGTHSA-N |
Isomeric SMILES |
[2H]C1(C(C12CC2)([2H])[2H])[2H] |
Canonical SMILES |
C1CC12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


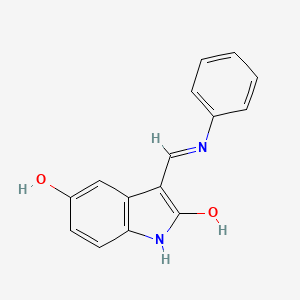
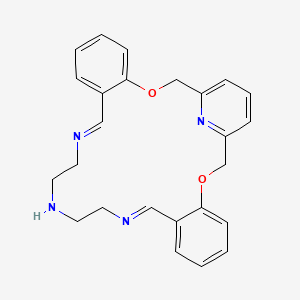
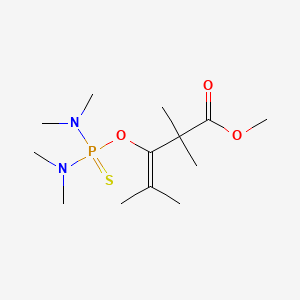
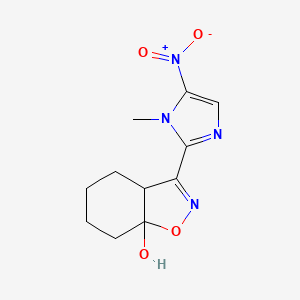
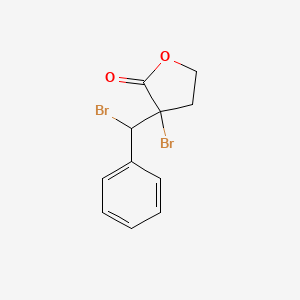
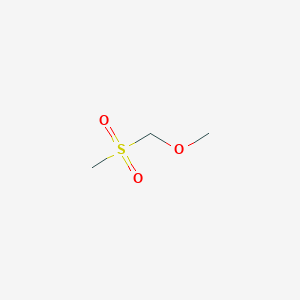
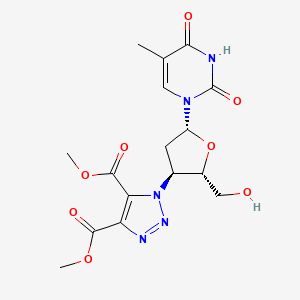
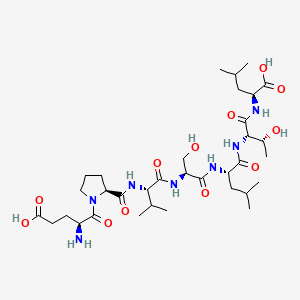

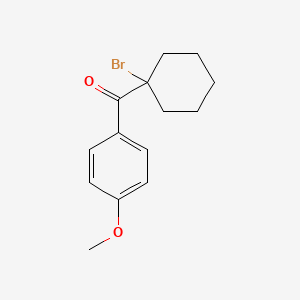
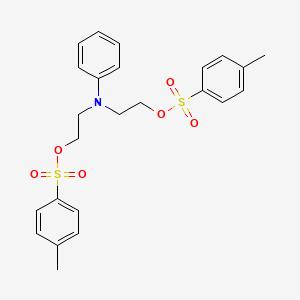
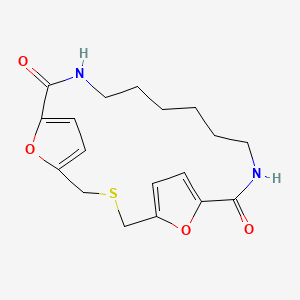
![5-amino-6-chloro-2-ethyl-9-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12802432.png)
